2,3-Dehydro-3,4-dihydro ivermectin

Description

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38?,39?,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-IMXPOURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

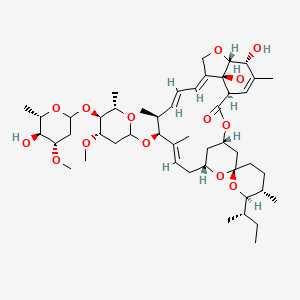

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Structure of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a cornerstone in the treatment of various parasitic infections in both human and veterinary medicine. Its complex structure, derived from the fermentation products of Streptomyces avermitilis, gives rise to a number of related compounds, including impurities and degradation products. One such derivative is 2,3-Dehydro-3,4-dihydro ivermectin, also identified as Ivermectin Impurity I. A thorough understanding of the structure of this and other related substances is critical for ensuring the quality, safety, and efficacy of ivermectin drug products. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of 2,3-Dehydro-3,4-dihydro ivermectin, presenting a synthesis of expected analytical data and experimental workflows.

Compound Profile

Systematic Name: 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

| Property | Value |

| CAS Number | 1135339-49-9 |

| Molecular Formula | C₄₈H₇₄O₁₄ |

| Molecular Weight | 875.09 g/mol |

The systematic name suggests key structural modifications compared to the parent ivermectin structure. "2,3-didehydro" indicates the presence of a double bond between the second and third carbon atoms of the macrocyclic ring. The "22,23-tetrahydro" designation is consistent with the ivermectin core, which is a reduced form of avermectin.

Core Experimental Protocols for Structure Elucidation

The definitive structure of 2,3-Dehydro-3,4-dihydro ivermectin is determined through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a pivotal technique for the initial identification and characterization of ivermectin-related compounds.

Methodology:

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column is employed to separate the analyte from the parent drug and other impurities. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

High-Resolution Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. This allows for the precise determination of the molecular weight of the compound, confirming its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To further probe the structure, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete and unambiguous elucidation of the molecular structure. A suite of 1D and 2D NMR experiments is required.

Methodology:

-

Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

1D NMR Spectra:

-

¹H NMR (Proton NMR) provides information on the number of different types of protons and their chemical environments.

-

¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

Expected Analytical Data

While specific experimental spectra for 2,3-Dehydro-3,4-dihydro ivermectin are not publicly available, we can predict the key spectroscopic features based on its proposed structure and comparison with ivermectin.

Expected Mass Spectrometry Data

| Technique | Expected Observation | Interpretation |

| HRMS | [M+H]⁺ ion at m/z 875.5158 | Confirms the elemental composition of C₄₈H₇₅O₁₄⁺. |

| MS/MS | Characteristic fragmentation pattern showing the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring. | Provides evidence for the core ivermectin structure and the location of modifications. |

Expected ¹H and ¹³C NMR Data Highlights

The introduction of a double bond at the C2-C3 position would lead to significant changes in the NMR spectra compared to ivermectin.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Signal Characteristics | Interpretation |

| ¹H | 5.5 - 6.5 | Two new olefinic proton signals | Presence of the C2-C3 double bond. |

| ¹H | ~3.2 | Absence of the proton signal for H3 | Confirms the dehydrogenation at C3. |

| ¹³C | 120 - 140 | Two new sp² carbon signals | Corresponds to the C2 and C3 carbons of the new double bond. |

| ¹³C | ~40 | Absence of the sp³ carbon signal for C3 | Further confirms the presence of the C2-C3 double bond. |

Visualization of Experimental and Logical Workflows

The process of structure elucidation follows a logical progression from initial detection to final confirmation.

Caption: Workflow for the structure elucidation of an ivermectin derivative.

Conclusion

The structural elucidation of 2,3-Dehydro-3,4-dihydro ivermectin is a systematic process that relies on the synergistic application of modern analytical techniques. While the definitive proof of structure requires the acquisition and interpretation of detailed spectroscopic data, the combination of LC-HRMS and a full suite of NMR experiments provides the necessary tools for an unambiguous assignment. The methodologies outlined in this guide represent the current standard in the pharmaceutical industry for the characterization of impurities and related substances, ensuring the development of high-quality and safe drug products.

An In-depth Technical Guide to the Chemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 2,3-dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document consolidates available data on its chemical structure, physical characteristics, and biological efficacy, with a particular focus on its leishmanicidal properties. Detailed experimental protocols for its synthesis from ivermectin are provided, along with a summary of its characterization. Furthermore, this guide explores the current understanding of its mechanism of action against Leishmania species and presents a putative signaling pathway. This information is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antiparasitic drugs.

Introduction

Ivermectin, a mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b, is a potent macrocyclic lactone with a broad spectrum of activity against nematodes and arthropods.[1] Its discovery revolutionized veterinary and human medicine in the treatment of parasitic diseases.[2] The chemical modification of the ivermectin scaffold has been a subject of interest to develop new derivatives with improved or novel therapeutic properties. One such derivative is 2,3-dehydro-3,4-dihydro ivermectin, which is characterized by the introduction of a double bond in the C2-C3 position of the ivermectin core structure. This modification has been shown to confer significant leishmanicidal activity.[3] This guide aims to provide a detailed technical overview of this promising ivermectin analog.

Chemical Properties

2,3-Dehydro-3,4-dihydro ivermectin is a semi-synthetic derivative of ivermectin. Its core structure is a complex macrocyclic lactone. Key chemical identifiers and properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | 2,3-Dehydro-3,4-dihydro ivermectin | [4] |

| Synonyms | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, conjugated Δ(2,3)-IVM | [3][4] |

| CAS Number | 1135339-49-9 | [4] |

| Molecular Formula | C₄₈H₇₄O₁₄ | [5] |

| Molecular Weight | 875.1 g/mol | [5] |

Physical Properties

| Property | Value/Description | Reference |

| Physical State | Solid | [5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [5] |

Synthesis and Experimental Protocols

The synthesis of 2,3-dehydro-3,4-dihydro ivermectin from the commercially available ivermectin has been described in the scientific literature.[3] The following protocol is a detailed representation of the likely synthetic procedure based on the available information.

Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

Objective: To introduce a double bond at the C2-C3 position of the ivermectin macrocycle through a dehydration reaction.

Materials:

-

Ivermectin

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: A solution of ivermectin in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution. DDQ is a common dehydrogenating agent used to introduce unsaturation in organic molecules.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (ivermectin) and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to isolate the 2,3-dehydro-3,4-dihydro ivermectin.

Experimental Workflow Diagram:

Caption: Synthetic workflow for 2,3-dehydro-3,4-dihydro ivermectin.

Biological Activity and Mechanism of Action

Leishmanicidal Activity

2,3-Dehydro-3,4-dihydro ivermectin has demonstrated significant activity against Leishmania amazonensis.[3] The table below summarizes the reported inhibitory concentrations.

| Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |

| L. amazonensis promastigotes | 13.8 | [3] |

| L. amazonensis amastigotes | 3.6 | [3] |

| Macrophages (cytotoxicity) | 65.5 | [3] |

These results indicate that 2,3-dehydro-3,4-dihydro ivermectin is more potent against the clinically relevant amastigote stage of the parasite and exhibits a degree of selectivity, being significantly less toxic to host macrophages.

Putative Signaling Pathway for Leishmanicidal Action

The precise mechanism of action of ivermectin and its derivatives against Leishmania is not fully elucidated. However, based on the known effects of ivermectin on other parasites, a putative signaling pathway can be proposed. In many invertebrates, ivermectin potentiates glutamate-gated chloride ion channels, leading to hyperpolarization of nerve and muscle cells and ultimately paralysis and death. While Leishmania lacks a nervous system, it is plausible that ivermectin derivatives could interact with other ion channels or cellular processes in the parasite.

Proposed Signaling Pathway Diagram:

Caption: Putative signaling pathway of the leishmanicidal action.

Conclusion

2,3-Dehydro-3,4-dihydro ivermectin is a promising derivative of ivermectin with demonstrated potent and selective activity against Leishmania amazonensis. This technical guide has summarized the available chemical and biological data for this compound. Further research is warranted to fully elucidate its mechanism of action and to obtain a more comprehensive profile of its chemical and physical properties. The detailed experimental protocol provided herein should facilitate further investigation and development of this and related ivermectin analogs as potential new therapies for leishmaniasis and other parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document details its chemical identity, biological activity, and relevant experimental protocols, designed to support research and development in parasitology and medicinal chemistry.

Chemical Identity and Properties

2,3-Dehydro-3,4-dihydro ivermectin is a semi-synthetic derivative of ivermectin, characterized by the introduction of a double bond between carbons 2 and 3, and the saturation of the bond between carbons 3 and 4 of the macrocyclic lactone ring.

CAS Number: 1135339-49-9[1][2]

Synonyms: (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a

| Property | Value |

| Molecular Formula | C48H74O14 |

| Molecular Weight | 875.1 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[3] |

Biological Activity and Mechanism of Action

2,3-Dehydro-3,4-dihydro ivermectin has demonstrated significant in vitro activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Research indicates that this analog possesses greater leishmanicidal activity compared to the parent ivermectin compound.[4] The exact mechanism of action against Leishmania has not been fully elucidated for this specific analog, but it is hypothesized to involve pathways similar to ivermectin, which is known to modulate glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite. In the context of Leishmania, ivermectin has been shown to induce a Th1-mediated immune response in host cells, which is crucial for parasite clearance.[5] It is plausible that 2,3-Dehydro-3,4-dihydro ivermectin exerts its leishmanicidal effect through a combination of direct parasiticidal action and immunomodulation of the host's response.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania amazonensis and its cytotoxicity profile.

| Assay | Organism/Cell Line | IC50 / CC50 (µM) | Reference |

| Antileishmanial Activity (Promastigotes) | Leishmania amazonensis | 13.8 | [3] |

| Antileishmanial Activity (Amastigotes) | Leishmania amazonensis | 3.6 | [3] |

| Cytotoxicity | Macrophages | 65.5 | [3] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and biological evaluation of 2,3-Dehydro-3,4-dihydro ivermectin.

Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin is a multi-step process that involves selective oxidation and reduction reactions. The foundational methodology is detailed in the work by dos Santos et al. (2009).[4][6]

Materials:

-

Ivermectin

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Sodium borohydride (B1222165) (NaBH4)

-

Appropriate solvents (e.g., Dichloromethane (B109758), Methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dehydrogenation: Ivermectin is treated with an oxidizing agent such as DDQ to introduce the 2,3-double bond. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature.

-

Reduction: The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to saturate the 3,4-position. This step is usually performed in a protic solvent such as methanol.

-

Purification: The crude product is purified using silica gel column chromatography to isolate the 2,3-Dehydro-3,4-dihydro ivermectin.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In vitro Antileishmanial Activity Assay

The leishmanicidal activity of 2,3-Dehydro-3,4-dihydro ivermectin is assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania amazonensis.

Promastigote Assay:

-

Leishmania amazonensis promastigotes are cultured in appropriate media (e.g., M199) until they reach the logarithmic growth phase.

-

The parasites are then incubated with varying concentrations of 2,3-Dehydro-3,4-dihydro ivermectin for a defined period (e.g., 72 hours).

-

Parasite viability is determined using a suitable method, such as the MTT assay or by direct counting using a hemocytometer.

-

The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated.

Amastigote Assay:

-

Peritoneal macrophages are harvested from mice and plated in cell culture plates.

-

The macrophages are then infected with Leishmania amazonensis promastigotes, which differentiate into amastigotes within the host cells.

-

After infection, the cells are treated with different concentrations of 2,3-Dehydro-3,4-dihydro ivermectin for a specified duration.

-

The number of intracellular amastigotes is quantified by microscopy after Giemsa staining.

-

The IC50 value against amastigotes is then determined.

Cytotoxicity Assay

The cytotoxicity of the compound is evaluated to determine its selectivity index (SI), which is a ratio of its toxicity to its therapeutic activity.

-

A suitable mammalian cell line, such as murine peritoneal macrophages, is cultured in appropriate media.

-

The cells are exposed to a range of concentrations of 2,3-Dehydro-3,4-dihydro ivermectin for the same duration as the amastigote assay.

-

Cell viability is assessed using a standard method like the MTT assay.

-

The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Visualizations

Logical Workflow for Synthesis and Evaluation

References

- 1. anexib.com [anexib.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective [jstage.jst.go.jp]

A Technical Guide to the Biological Activity of Ivermectin (22,23-dihydroavermectin B1a and B1b)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "2,3-Dehydro-3,4-dihydro ivermectin." Publicly available scientific literature extensively details the biological activity of Ivermectin , which is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1][2][3][4] The compound "2,3-Dehydro-3,4-dihydro ivermectin" is not commonly referenced. This guide will focus on the well-documented activities of Ivermectin, assuming it is the compound of interest.

Executive Summary

Ivermectin is a semi-synthetic, macrocyclic lactone derived from the avermectins, which are natural fermentation products of the soil actinomycete Streptomyces avermitilis.[5][6] It is a potent, broad-spectrum antiparasitic agent with established use in both veterinary and human medicine for over four decades.[7][8] Its primary mechanism of action involves targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[3][9][10] Beyond its profound anthelmintic and insecticidal properties, emerging research has highlighted its potential in other therapeutic areas, including antiviral and anticancer applications.[8][11] This document provides a comprehensive overview of the biological activities of Ivermectin, its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

Ivermectin's principal mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels present in the nerve and muscle cells of invertebrates.[1][3] This binding potentiates the channel's activity, leading to an increased influx of chloride ions.[12] The resulting hyperpolarization of the neuronal or muscle cell membrane causes a flaccid paralysis and subsequent death of the parasite.[3] Mammals are largely unaffected due to the lack of glutamate-gated chloride channels and the fact that ivermectin does not readily cross the blood-brain barrier, where GABA-gated channels (to which it has a lower affinity) are located.[12]

Key Biological Activities

Antiparasitic and Insecticidal Activity

Ivermectin exhibits potent activity against a wide array of nematode (roundworm) and arthropod (insect and mite) parasites.[5] It is a cornerstone for treating and controlling infestations in livestock and companion animals and is critical for managing several debilitating human parasitic diseases.[1][5]

-

Human Use : Approved for treating onchocerciasis (river blindness), strongyloidiasis, ascariasis, scabies, and head lice.[1][3][13]

-

Veterinary Use : Widely used to control gastrointestinal roundworms, lungworms, mites, lice, and heartworm in animals such as cattle, sheep, horses, and dogs.[6][7]

Anticancer Activity

Recent in vitro studies have demonstrated that avermectins possess anti-proliferative effects against various cancer cell lines. Avermectin B1a, a closely related precursor to the main component of ivermectin, was shown to inhibit the growth of HCT-116 colon cancer cells.[11] The proposed mechanism involves the promotion of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the induction of apoptosis.[11]

Antiviral Activity

Ivermectin has been shown in vitro to inhibit the replication of several RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[9] However, the clinical efficacy for this indication remains a subject of ongoing research and debate.[13]

Quantitative Biological Data

The following tables summarize key quantitative parameters related to the biological activity of Ivermectin and its components.

Table 1: In Vitro Efficacy Data

| Compound/Component | Target/Assay | Organism/Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Ivermectin B1a | Glutamate-gated chloride channels | Nematode neurons/muscles | EC50 | 104 nM | [9] |

| Avermectin B1a | Anti-proliferative activity (MTT Assay) | HCT-116 (Colon Cancer) | IC50 | 30 µM | [11] |

| Ivermectin | Larval Motility Assay | Onchocerca lienalis | Effective Concentration | 1 µg/mL |[14] |

Table 2: Human Pharmacokinetic Parameters (Single Oral Dose)

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Cmax (mean) | 36.40 ng/mL | 150 µg/kg dose | [15] |

| tmax (median) | 4.50 hours | 150 µg/kg dose | [15] |

| AUC0-72 (mean) | 1,040 ng·h/mL | 150 µg/kg dose | [15] |

| Elimination Half-life | ~38.9 hours | N/A | [1] |

| Excretion | Almost exclusively in feces (<1% in urine) | N/A |[2][12] |

Experimental Protocols

Protocol: In Vitro Anthelmintic Motility Assay

This protocol outlines a method to assess the efficacy of Ivermectin against nematode microfilariae, adapted from methodologies described in the literature.[14]

-

Preparation : Isolate microfilariae (e.g., Onchocerca lienalis or Brugia pahangi) from an infected host and suspend them in a suitable culture medium (e.g., RPMI-1640).

-

Compound Dilution : Prepare a stock solution of Ivermectin in a solvent like DMSO. Create a serial dilution in the culture medium to achieve final test concentrations (e.g., ranging from 0.01 µg/mL to 10 µg/mL).

-

Incubation : Dispense 100 µL of the microfilariae suspension into each well of a 96-well microtiter plate. Add 100 µL of the diluted Ivermectin solution to the test wells. Include solvent-only wells as negative controls.

-

Observation : Incubate the plate at 37°C. At set time points (e.g., 24, 48, 72 hours), observe the motility of the microfilariae under an inverted microscope.

-

Quantification : Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement). Calculate the percentage reduction in motility compared to the negative control to determine the effective concentration.

Protocol: Cell Proliferation (MTT) Assay

This protocol describes a method to evaluate the anti-proliferative effects of a compound on a cancer cell line, based on the study of Avermectin B1a on HCT-116 cells.[11]

-

Cell Seeding : Culture HCT-116 cells in an appropriate medium (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of approximately 5x10³ cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compound (e.g., Avermectin B1a) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include untreated and solvent-only control wells.

-

Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Solubilization & Measurement : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Analysis : Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Ivermectin: a potent new antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ivermectin, a new broad-spectrum antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiparasitic activity of ivermectin: Four decades of research into a "wonder drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. usbio.net [usbio.net]

- 11. mdpi.com [mdpi.com]

- 12. Development, pharmacokinetics and mode of action of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The efficacy of 22,23-dihydroavermectin B1 (Ivermectin) acting singly or in combination with a benzodiazepine on microfilariae of Onchocerca species and Brugia pahangi (an in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers [frontiersin.org]

The Ivermectin Impurity Profile: A Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ivermectin impurity, 2,3-Dehydro-3,4-dihydro ivermectin. Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin (B7782182) B1.[1] Its complex structure can lead to the formation of various impurities during synthesis and storage, including 2,3-Dehydro-3,4-dihydro ivermectin. Understanding the chemical properties, formation, analytical detection, and biological activity of this impurity is critical for ensuring the quality, safety, and efficacy of ivermectin-based pharmaceuticals.

Chemical and Physical Properties

2,3-Dehydro-3,4-dihydro ivermectin is an analog of ivermectin.[2][3] It is also referred to as (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[4] The fundamental chemical and physical properties of this impurity are summarized in the table below.

| Property | Value |

| Chemical Name | 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[5] |

| Synonyms | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[4] |

| CAS Number | 1135339-49-9[4] |

| Molecular Formula | C₄₈H₇₄O₁₄[3] |

| Molecular Weight | 875.1 g/mol [3] |

| Appearance | A solid[3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[3] |

| Storage | -20°C[3] |

| Stability | ≥ 4 years at -20°C[3] |

Formation of 2,3-Dehydro-3,4-dihydro ivermectin

The formation of 2,3-Dehydro-3,4-dihydro ivermectin is primarily associated with the degradation of ivermectin. Forced degradation studies, which are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, have shed light on the conditions that lead to the formation of this impurity.[6][7]

The main byproduct of the ivermectin synthesis reaction is the tetrahydro avermectin, which is formed by the hydrogenation of the C3-C4 double bond.[8] Degradation of ivermectin can be induced by various stress conditions, including:

-

Acidic and Alkaline Hydrolysis: Treatment with acids (e.g., 0.05 M HCl) and bases (e.g., 0.025 M NaOH) can lead to the degradation of ivermectin.[9]

-

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇) can induce the formation of degradation products.[9]

-

Thermal Stress: Exposure to elevated temperatures (e.g., 80°C) in both solid and solution states can cause degradation.[9]

-

Photolytic Stress: Exposure to light can also contribute to the degradation of ivermectin.[9]

The following diagram illustrates the logical relationship between ivermectin and the formation of its degradation products, including 2,3-Dehydro-3,4-dihydro ivermectin, through various stress conditions.

Analytical Methodologies

The identification and quantification of 2,3-Dehydro-3,4-dihydro ivermectin as an impurity in ivermectin drug substances and products rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating 2,3-Dehydro-3,4-dihydro ivermectin from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several reported methods for the analysis of ivermectin and its impurities.[10][11]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: HALO C18 column (150 mm × 4.6 mm, 2.7 µm) or Zorbax Extend-C18 column (150 × 4.6 mm i.d., 3.5 µm particle size).[10][11]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation.

-

Flow Rate: 1.5 mL/min[10]

-

Column Temperature: 30 °C[10]

-

Detection: UV detection at 245 nm.

-

Injection Volume: 10 µL.

Quantitative Data for HPLC Method Validation

The performance of the analytical method is validated according to ICH guidelines.[10]

| Parameter | Typical Value |

| Linearity (R²) | > 0.999[10] |

| Limit of Detection (LOD) | 0.3 µg/mL[10] |

| Limit of Quantification (LOQ) | 1.0 µg/mL[10] |

| Accuracy (% Recovery) | Within 98-102% |

| Precision (% RSD) | < 2% |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and NMR Spectroscopy

For the definitive identification and structural elucidation of impurities, LC-HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][12] LC-HRMS provides accurate mass data, which helps in determining the elemental composition of the impurity. NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) provides detailed structural information, confirming the connectivity of atoms.[12]

The following diagram illustrates a typical experimental workflow for the identification and characterization of ivermectin impurities.

Biological Activity

While ivermectin itself has a well-established broad-spectrum antiparasitic activity, the biological effects of its impurities are less characterized. However, some data is available for 2,3-Dehydro-3,4-dihydro ivermectin.

The compound has shown activity against Leishmania amazonensis promastigotes and amastigotes, with IC₅₀ values of 13.8 µM and 3.6 µM, respectively.[2][3] Importantly, it did not induce cytotoxicity to macrophages at concentrations up to 65.5 µM, suggesting a degree of selectivity.[2][3] Further research is needed to fully understand the pharmacological and toxicological profile of this impurity and to elucidate any specific signaling pathways it may affect.

Quantitative Data on Biological Activity

| Target Organism/Cell Line | Assay | Result (IC₅₀) |

| Leishmania amazonensis promastigotes | Antileishmanial activity | 13.8 µM[2][3] |

| Leishmania amazonensis amastigotes | Antileishmanial activity | 3.6 µM[2][3] |

| Macrophages | Cytotoxicity | 65.5 µM[2][3] |

Conclusion

2,3-Dehydro-3,4-dihydro ivermectin is a notable impurity of ivermectin that is formed through degradation. Its presence in ivermectin active pharmaceutical ingredients and finished products must be carefully monitored and controlled to ensure the quality and safety of the medication. The analytical methodologies outlined in this guide, particularly stability-indicating HPLC and LC-HRMS, are essential tools for the detection, quantification, and characterization of this and other related substances. While preliminary data suggests some biological activity, a more comprehensive toxicological and pharmacological evaluation is warranted to fully assess its potential impact. This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of ivermectin.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. anexib.com [anexib.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. X-MOL [m.x-mol.net]

- 7. wjpls.org [wjpls.org]

- 8. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 2,3-Dehydro-3,4-dihydro ivermectin from Ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of 2,3-Dehydro-3,4-dihydro ivermectin from its parent compound, ivermectin. This document details the experimental protocol for this specific chemical transformation, presents relevant quantitative data, and visualizes the reaction pathway and experimental workflow. The information contained herein is intended to support research and development activities related to ivermectin and its derivatives.

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] It is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis.[1] Chemical modification of the ivermectin structure can lead to new analogs with altered biological activities. One such analog is 2,3-Dehydro-3,4-dihydro ivermectin, a conjugated isomer of ivermectin.

The formation of this derivative involves a shift of the double bond from the Δ³,⁴ position to a conjugated Δ²,³ position. This structural alteration has been shown to enhance the leishmanicidal activity of the compound compared to the parent ivermectin.[2] This guide focuses on the chemical synthesis of this specific ivermectin derivative.

Experimental Protocol: Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

The following experimental protocol is adapted from the methodology described by dos Santos et al. in Bioorganic & Medicinal Chemistry (2009).[2] This procedure outlines the acid-catalyzed isomerization of ivermectin to yield 2,3-Dehydro-3,4-dihydro ivermectin.

Materials:

-

Ivermectin (commercial grade)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A solution of ivermectin in dichloromethane is prepared in a suitable reaction vessel.

-

Acid Catalysis: Trifluoroacetic acid (TFA) is added to the ivermectin solution. The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2,3-Dehydro-3,4-dihydro ivermectin.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin, as reported in the literature.

| Parameter | Value | Reference |

| Reaction Yield | Not explicitly stated | [2] |

| Biological Activity (IC₅₀ against L. amazonensis amastigotes) | 3.6 µM | [2] |

| Cytotoxicity (IC₅₀ in macrophages) | 65.5 µM | [2] |

Signaling Pathways and Experimental Workflows

The formation of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin is a chemical transformation rather than a biological signaling pathway. The process can be visualized as a chemical reaction and a corresponding experimental workflow.

Chemical reaction for the formation of 2,3-Dehydro-3,4-dihydro ivermectin.

Experimental workflow for the synthesis and purification of the target compound.

Conclusion

The conversion of ivermectin to 2,3-Dehydro-3,4-dihydro ivermectin represents a straightforward yet significant chemical modification. The resulting conjugated isomer exhibits enhanced biological activity against certain parasites, highlighting the potential for further drug development based on the ivermectin scaffold. The detailed protocol and workflow provided in this guide offer a foundation for the synthesis and subsequent investigation of this and other ivermectin derivatives. Further research is warranted to fully elucidate the reaction mechanism and to optimize the synthesis for higher yields and purity.

References

In-Depth Technical Guide to the Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, a significant analog of the broad-spectrum antiparasitic agent, ivermectin. The synthesis of this specific derivative, also referred to as conjugated Δ²,³-ivermectin, involves a targeted chemical modification of the commercially available ivermectin. This document outlines the core synthesis pathway, including a detailed experimental protocol derived from peer-reviewed scientific literature, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis Pathway

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin commences with the parent compound, ivermectin. The key transformation is an oxidation reaction that introduces a double bond at the C2-C3 position of the ivermectin macrocycle. This creates a conjugated system with the existing double bond at the C8-C9 position, altering the electronic and conformational properties of the molecule, which may in turn influence its biological activity.

The primary method for achieving this transformation is through the use of an oxidizing agent, specifically manganese dioxide (MnO₂). This reagent selectively introduces the unsaturation at the desired position without significantly affecting other sensitive functional groups within the complex ivermectin structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin. This data is essential for the replication and optimization of the synthesis protocol.

| Parameter | Value |

| Starting Material | Ivermectin |

| Reagent | Activated Manganese Dioxide (MnO₂) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Yield | 85% |

Experimental Protocol

The following is a detailed methodology for the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin.

Materials:

-

Ivermectin

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A solution of ivermectin in dichloromethane is prepared in a suitable reaction vessel.

-

Addition of Oxidizing Agent: Activated manganese dioxide is added to the solution of ivermectin. A significant excess of manganese dioxide is typically used to ensure complete conversion.

-

Reaction: The resulting suspension is stirred vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is filtered to remove the manganese dioxide solid. The filtrate, containing the crude product, is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,3-Dehydro-3,4-dihydro ivermectin. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram, generated using the DOT language, illustrates the single-step synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin.

Caption: Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of 2,3-Dehydro-3,4-dihydro ivermectin.

Caption: Experimental workflow for the synthesis of the target compound.

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin: Synthesis, Leishmanicidal Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The primary focus of this document is on the compound's notable leishmanicidal properties, detailing the experimental methodologies for its synthesis from ivermectin and its efficacy against Leishmania amazonensis. Quantitative data on its biological activity are presented in structured tables for clarity. Furthermore, this guide explores the potential mechanism of action, which appears to diverge from the classical mode of action of ivermectin in nematodes. Diagrams illustrating the synthetic workflow and a proposed mechanism of action are provided to facilitate a deeper understanding of this promising antiparasitic compound.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized the treatment of parasitic diseases in both veterinary and human medicine.[1][2] Its potent activity against a wide range of nematodes and arthropods has made it an indispensable tool in combating diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1] The quest for novel antiparasitic agents with improved efficacy, broader spectrum of activity, and the ability to overcome emerging drug resistance has led to the exploration of various ivermectin derivatives.

One such derivative, 2,3-Dehydro-3,4-dihydro ivermectin, has emerged as a compound of interest due to its significant in vitro activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The discovery of its leishmanicidal properties was first reported in a 2009 study published in Bioorganic & Medicinal Chemistry by dos Santos et al., which described the synthesis and evaluation of a series of ivermectin analogs.[3][4] This guide will delve into the technical details of this discovery and the subsequent understanding of this compound.

Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin is achieved through a chemical modification of the commercially available ivermectin. The process involves the introduction of a double bond between the C2 and C3 positions of the ivermectin backbone.

Experimental Protocol

The following is a detailed methodology for the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, adapted from the work of dos Santos et al. (2009):

Materials:

-

Ivermectin

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: A solution of ivermectin in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dehydrogenation: To the stirred solution of ivermectin, a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane is added dropwise at room temperature. The reaction mixture is stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material and the formation of the product.

-

Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent to afford 2,3-Dehydro-3,4-dihydro ivermectin as a solid.

Synthesis Workflow Diagram

Biological Activity

The primary reported biological activity of 2,3-Dehydro-3,4-dihydro ivermectin is its potent effect against Leishmania amazonensis.

Leishmanicidal Activity

In vitro studies have demonstrated that 2,3-Dehydro-3,4-dihydro ivermectin is effective against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) stages of L. amazonensis.[3][5]

Quantitative Data

The following table summarizes the key quantitative data on the biological activity of 2,3-Dehydro-3,4-dihydro ivermectin.

| Parameter | Organism/Cell Line | Value | Reference |

| IC₅₀ (Promastigotes) | Leishmania amazonensis | 13.8 µM | [3][5] |

| IC₅₀ (Amastigotes) | Leishmania amazonensis | 3.6 µM | [3][5] |

| IC₅₀ (Cytotoxicity) | Macrophages | 65.5 µM | [3][5] |

Mechanism of Action

The precise mechanism of action of 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania species is not yet fully elucidated but appears to differ from the classical mechanism of ivermectin in nematodes, which involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[4]

Studies on ivermectin and its analogs suggest that the leishmanicidal activity may not be dependent on the integrity of the non-conjugated Δ³,⁴-hexahydrobenzofuran moiety, which is crucial for its filaricidal effects.[3] This suggests a different molecular target within the Leishmania parasite.

One study on a related conjugated ivermectin derivative, Δ²,³-ivermectin ethyl secoester, showed that it had a significantly reduced inhibitory effect on mammalian P-type ATPases compared to ivermectin, while retaining its leishmanicidal potency.[6] This suggests a potential for a more selective action against the parasite with a better therapeutic index.

Recent research on ivermectin's effect on Leishmania has indicated that it can induce a Th1-type immune response in the host, which is critical for controlling the infection.[7] It has been observed that ivermectin treatment can lead to increased expression of T-bet and ROR-γt transcription factors, while suppressing GATA-3, thereby promoting a cellular immune response that is effective against the intracellular amastigotes.[7] While this is an indirect effect on the parasite via modulation of the host's immune system, it represents a significant aspect of its anti-leishmanial activity.

Proposed Signaling Pathway in Host Immune Response

The following diagram illustrates a proposed signaling pathway for the immunomodulatory effects of ivermectin and its analogs in the context of a Leishmania infection.

Conclusion

2,3-Dehydro-3,4-dihydro ivermectin represents a promising lead compound in the development of new treatments for leishmaniasis. Its straightforward synthesis from a readily available starting material, coupled with its potent and selective in vitro activity against Leishmania amazonensis, makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target within the parasite, expanding the evaluation of its efficacy against a broader range of Leishmania species, and conducting in vivo studies to assess its therapeutic potential in animal models of leishmaniasis. A deeper understanding of its immunomodulatory effects could also open new avenues for host-directed therapies for this neglected tropical disease.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Repositioning of moxidectin: a promising approach in cutaneous leishmaniasis therapy | Parasite [parasite-journal.org]

- 7. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Review of 2,3-Dehydro-3,4-dihydro ivermectin: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent ivermectin, has emerged as a compound of interest in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and known mechanisms of this ivermectin derivative. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental workflows.

Chemical and Physical Properties

2,3-Dehydro-3,4-dihydro ivermectin, also referred to as conjugated Δ(2,3)-IVM, is a macrocyclic lactone. Key chemical identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 1135339-49-9 |

| Molecular Formula | C48H74O14 |

| Molecular Weight | 875.09 g/mol |

Synthesis

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin originates from the commercially available ivermectin. The primary transformation involves a dehydration reaction to introduce a double bond at the C2-C3 position.

Experimental Protocol: Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

This protocol is based on the methods described for the preparation of ivermectin analogs.

Materials:

-

Ivermectin

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Allylic Bromination: Ivermectin is dissolved in a suitable solvent such as dichloromethane. N-bromosuccinimide is added to the solution, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Elimination: Upon completion of the bromination, pyridine is added to the reaction mixture to induce an elimination reaction, forming the 2,3-double bond. The reaction is typically stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield 2,3-Dehydro-3,4-dihydro ivermectin.

Figure 1: Synthetic workflow for 2,3-Dehydro-3,4-dihydro ivermectin.

Biological Activity

The primary reported biological activity of 2,3-Dehydro-3,4-dihydro ivermectin is its leishmanicidal effect. Studies have demonstrated its efficacy against Leishmania parasites, the causative agents of leishmaniasis.

Leishmanicidal Activity

2,3-Dehydro-3,4-dihydro ivermectin has shown significant activity against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis.[1]

Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity of 2,3-Dehydro-3,4-dihydro ivermectin

| Organism/Cell Line | Stage | IC50 (µM) | Reference |

| Leishmania amazonensis | Promastigote | 13.8 | [1] |

| Leishmania amazonensis | Amastigote | 3.6 | [1] |

| Murine Macrophages | - | 65.5 | [1] |

Experimental Protocol: Leishmanicidal Activity Assays

Promastigote Viability Assay:

-

Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.

-

Promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

-

The compound is added at various concentrations, and the plates are incubated at 25°C for 72 hours.

-

Parasite viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.

-

The IC50 value is calculated from the dose-response curve.

Amastigote Viability Assay:

-

Murine peritoneal macrophages are harvested and seeded in 96-well plates and allowed to adhere.

-

Macrophages are infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

-

After 24 hours of infection, extracellular promastigotes are washed away.

-

The test compound is added at various concentrations, and the plates are incubated at 37°C for 72 hours.

-

The number of intracellular amastigotes is determined by staining with Giemsa and counting under a microscope.

-

The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

Experimental Protocol: Cytotoxicity Assay

-

Murine peritoneal macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere.

-

The compound is added at the same concentrations used in the amastigote assay.

-

Plates are incubated at 37°C for 72 hours.

-

Cell viability is determined using an MTT or resazurin-based assay.

-

The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Figure 2: Experimental workflow for in vitro activity assessment.

Mechanism of Action

The precise mechanism of action of 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania has not been fully elucidated. However, based on studies of the parent compound, ivermectin, several potential targets and pathways can be hypothesized.

Ivermectin is known to act on glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[2] While these channels are absent in Leishmania, ivermectin has been shown to affect other cellular processes. One proposed mechanism is the targeting of the parasite's mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis-like cell death.[3][4][5]

Another potential target for ivermectin and its analogs are P-type ATPases. Ivermectin has been shown to be a nonselective inhibitor of mammalian P-type ATPases, including SERCA, Na+/K+-ATPase, and H+/K+-ATPase.[6][7] It is plausible that ivermectin derivatives could exert their leishmanicidal effect by inhibiting similar essential ion pumps in the parasite.

Figure 3: Putative signaling pathways for leishmanicidal activity.

Pharmacokinetics and Metabolism

There is currently a lack of specific pharmacokinetic and metabolism data for 2,3-Dehydro-3,4-dihydro ivermectin. The majority of available information pertains to the parent compound, ivermectin.

Ivermectin is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved.[8] The metabolites are predominantly excreted in the feces.[9] Given the structural similarity, it is likely that 2,3-Dehydro-3,4-dihydro ivermectin follows a similar metabolic pathway. However, dedicated studies are required to confirm this and to determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Analytical Methods

While no specific validated analytical methods for 2,3-Dehydro-3,4-dihydro ivermectin have been published, methods for the analysis of ivermectin and its derivatives can be adapted. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for the quantification of ivermectin in various matrices.[10][11][12][13]

General RP-HPLC Method for Ivermectin Derivatives

-

Column: C18 column (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5-µm).[11][13]

-

Mobile Phase: A gradient of water and an organic phase (e.g., acetonitrile/methanol mixture).[11][12]

Method development and validation would be necessary to ensure specificity, linearity, accuracy, and precision for the analysis of 2,3-Dehydro-3,4-dihydro ivermectin.

Conclusion and Future Directions

2,3-Dehydro-3,4-dihydro ivermectin demonstrates promising in vitro leishmanicidal activity with a favorable selectivity index. The synthetic route from ivermectin is straightforward, making it an accessible compound for further investigation.

However, significant knowledge gaps remain. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways in Leishmania that are affected by this compound.

-

In Vivo Efficacy: Evaluating the efficacy of 2,3-Dehydro-3,4-dihydro ivermectin in animal models of leishmaniasis.

-

Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of the compound to assess its potential as a drug candidate.

-

Development of Validated Analytical Methods: Establishing robust analytical techniques for the accurate quantification of 2,3-Dehydro-3,4-dihydro ivermectin in biological matrices.

Addressing these areas will be crucial in determining the therapeutic potential of 2,3-Dehydro-3,4-dihydro ivermectin as a novel treatment for leishmaniasis.

References

- 1. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ivermectin is a nonselective inhibitor of mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. droracle.ai [droracle.ai]

- 9. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the ivermectin analog, "2,3-Dehydro-3,4-dihydro ivermectin." The information is compiled from available scientific literature and chemical supplier data, offering a centralized resource for researchers engaged in the study and development of novel anthelmintics and other therapeutic agents.

Core Compound Information

2,3-Dehydro-3,4-dihydro ivermectin , also known by its systematic name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, is a derivative of the potent antiparasitic agent, ivermectin.[1][2] It is characterized by the introduction of a double bond between the C2 and C3 positions and the saturation of the C3 and C4 positions of the macrocyclic lactone core, relative to the parent ivermectin structure. This modification has been explored in the context of developing new leishmanicidal compounds.[3]

Chemical Formula: C₄₈H₇₄O₁₄[4][5]

Molecular Weight: 875.1 g/mol [4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for 2,3-Dehydro-3,4-dihydro ivermectin is primarily documented in the work of dos Santos et al. (2009). While the full dataset from the original publication is not publicly accessible, the following tables summarize the key spectroscopic characteristics based on available information and typical values for related ivermectin derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise ¹H and ¹³C NMR data for 2,3-Dehydro-3,4-dihydro ivermectin are not available in the public domain. However, analysis of related ivermectin structures allows for the prediction of key chemical shifts. The introduction of the C2-C3 double bond would significantly impact the chemical shifts of the surrounding protons and carbons. Researchers should refer to the original publication by dos Santos et al. for the definitive spectral assignments.[3]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| H-2 | Olefinic region |

| H-3 | Olefinic region |

| ... | ... |

| ... | ... |

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive | 875.1 | [M+H]⁺ or [M+Na]⁺ |

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (aliphatic) | ~2950 |

| C=O (lactone) | ~1735 |

| C=C (alkene) | ~1650 |

| C-O (ether, ester) | ~1200-1000 |

Experimental Protocols

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin is described in the context of creating a family of ivermectin analogues for biological screening.[3] The general approach involves the chemical modification of commercially available ivermectin.

Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, referred to as conjugated Δ(2,3)-IVM, was reported by dos Santos, A.R., et al. in Bioorganic & Medicinal Chemistry in 2009.[3] The protocol involves the chemical treatment of ivermectin to induce the formation of a double bond at the 2,3-position. Researchers seeking to replicate this synthesis should consult the original publication for specific reagents, reaction conditions, and purification methods.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 2,3-Dehydro-3,4-dihydro ivermectin.

References

Technical Guide: Molecular Weight of 2,3-Dehydro-3,4-dihydro ivermectin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight of 2,3-Dehydro-3,4-dihydro ivermectin. Ivermectin is a widely used antiparasitic agent consisting of a mixture of two homologous compounds: 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. The derivative, 2,3-Dehydro-3,4-dihydro ivermectin, represents an isomeric form of ivermectin. This guide establishes that the molecular weight of this derivative is identical to its parent ivermectin components due to the nature of the chemical transformation. All relevant molecular data is presented in a structured format for clarity and ease of reference.

Introduction to Ivermectin and its Derivatives

Ivermectin is a semi-synthetic, broad-spectrum antiparasitic medication derived from the avermectin (B7782182) family of macrocyclic lactones. Commercially, ivermectin is a mixture of two principal components:

-

22,23-dihydroavermectin B1a (Ivermectin B1a), which constitutes 80% or more of the mixture.

-

22,23-dihydroavermectin B1b (Ivermectin B1b), which makes up 20% or less of the mixture.[1]

The nomenclature "2,3-Dehydro-3,4-dihydro ivermectin" describes a specific structural isomer of ivermectin. This transformation involves the migration of a double bond within the molecule. Such an isomerization rearranges the constituent atoms without altering the overall molecular formula. Consequently, the molecular weight of 2,3-Dehydro-3,4-dihydro ivermectin is identical to that of the parent ivermectin component from which it is derived.

Molecular Weight and Formula

The molecular weights of the ivermectin components, and by extension their 2,3-Dehydro-3,4-dihydro isomers, are determined by their respective molecular formulas.

-

Ivermectin B1a has a molecular formula of C₄₈H₇₄O₁₄.[2][3][4][5]

-

Ivermectin B1b has a molecular formula of C₄₇H₇₂O₁₄.[1][6][7]

Based on these formulas, the calculated molecular weights are summarized in the table below.

Data Presentation: Molecular Weight Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dehydro-3,4-dihydro ivermectin B1a | C₄₈H₇₄O₁₄ | 875.1[2][3][4][5] |

| 2,3-Dehydro-3,4-dihydro ivermectin B1b | C₄₇H₇₂O₁₄ | 861.1[1][6][8][9] |

Experimental Protocols

The determination of the molecular weight for a specific chemical compound like 2,3-Dehydro-3,4-dihydro ivermectin is typically achieved through mass spectrometry.

General Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A purified sample of the target compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for large molecules like ivermectin derivatives, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion of the compound. The exact mass is determined from this peak, which can then be used to confirm the elemental composition and calculate the molecular weight. For ivermectin B1a (C₄₈H₇₄O₁₄), the expected monoisotopic mass is approximately 874.5079 Da.[2] For ivermectin B1b (C₄₇H₇₂O₁₄), the expected monoisotopic mass is approximately 860.4922 Da.[9]

Visualization of Logical Relationships

The following diagram illustrates the isomeric relationship between the parent ivermectin molecule and its 2,3-Dehydro-3,4-dihydro derivative. This relationship is key to understanding why their molecular weights are identical.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. caymanchem.com [caymanchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ivermectin b1b - Wikidata [wikidata.org]

- 8. echemi.com [echemi.com]

- 9. Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)- | C47H72O14 | CID 6321425 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals